Cas no 2760892-88-2 ((2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol)

The compound (2S)-2-acetoxy-2-phenylacetic acid is a chiral ester derivative of phenylglyoxylic acid, notable for its role as an intermediate in asymmetric synthesis and pharmaceutical applications. Its stereospecificity enhances enantioselective reactions, making it valuable for producing optically active compounds. (3R,4S)-4-aminotetrahydropyran-3-ol is a chiral amino alcohol with a tetrahydropyran scaffold, serving as a versatile building block in medicinal chemistry. Its rigid cyclic structure and functional groups enable its use in designing bioactive molecules, particularly for targeting neurological and infectious diseases. Both compounds exhibit high purity and stereochemical stability, ensuring reproducibility in synthetic pathways. Their well-defined configurations support precise molecular modifications, critical for advanced research and drug development.
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol structure
2760892-88-2 structure
商品名:(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol
CAS番号:2760892-88-2
MF:C14H22N2O5
メガワット:298.334884166718
CID:5194968
PubChem ID:164886566

(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol
    • (2S)-2-ACETOXY-2-PHENYL-ACETIC ACID (3R,4S)-4-AMINOTETRAHYDROPYRAN-3-OL
    • 2760892-88-2
    • PS-20878
    • E88533
    • インチ: 1S/C9H11NO3.C5H11NO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;6-4-1-2-8-3-5(4)7/h1-4,8,11H,5,10H2,(H,12,13);4-5,7H,1-3,6H2/t8-;4-,5-/m00/s1
    • InChIKey: GGBRDTGMXNVMKQ-GDZDFWBTSA-N
    • ほほえんだ: C(C1C=CC(O)=CC=1)[C@H](N)C(=O)O.N[C@H]1CCOC[C@@H]1O

計算された属性

  • せいみつぶんしりょう: 311.13688739g/mol
  • どういたいしつりょう: 311.13688739g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 295
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 119Ų

(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
E88533-1/G
(2S)-2-ACETOXY-2-PHENYL-ACETIC ACID (3R,4S)-4-AMINOTETRAHYDROPYRAN-3-OL
2760892-88-2 95%
1g
$378 2023-09-18
Chemenu
CM1018802-1g
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol
2760892-88-2 95%+
1g
$360 2024-07-28
eNovation Chemicals LLC
Y1232284-500mg
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol
2760892-88-2 97%
500mg
$255 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZJ8002-5-5g
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol
2760892-88-2 97%
5g
¥7387.0 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZJ8002-5-100mg
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol
2760892-88-2 97%
100mg
¥583.0 2024-04-20
eNovation Chemicals LLC
Y1232284-10g
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol
2760892-88-2 97%
10g
$2405 2025-02-27
eNovation Chemicals LLC
Y1232284-500mg
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol
2760892-88-2 97%
500mg
$255 2025-02-25
eNovation Chemicals LLC
Y1232284-25g
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol
2760892-88-2 97%
25g
$5295 2025-02-25
eNovation Chemicals LLC
Y1232284-10g
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol
2760892-88-2 97%
10g
$2405 2025-02-25
eNovation Chemicals LLC
Y1232284-5g
(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol
2760892-88-2 97%
5g
$1415 2025-02-25

(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol 関連文献

(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-olに関する追加情報

Comprehensive Overview of (2S)-2-acetoxy-2-phenyl-acetic acid and (3R,4S)-4-aminotetrahydropyran-3-ol (CAS No. 2760892-88-2)

The chemical compounds (2S)-2-acetoxy-2-phenyl-acetic acid and (3R,4S)-4-aminotetrahydropyran-3-ol (CAS No. 2760892-88-2) have garnered significant attention in the pharmaceutical and biochemical industries due to their unique structural properties and potential applications. These compounds are often researched for their roles in drug development, chiral synthesis, and as intermediates in the production of more complex molecules. This article delves into their chemical characteristics, synthesis methods, applications, and market trends, while addressing frequently asked questions in the field.

(2S)-2-acetoxy-2-phenyl-acetic acid is a chiral ester derivative of phenylacetic acid, featuring an acetoxy group at the 2-position. Its stereochemistry, denoted by the (2S) configuration, makes it a valuable building block in asymmetric synthesis. Meanwhile, (3R,4S)-4-aminotetrahydropyran-3-ol is a cyclic amino alcohol with a tetrahydropyran backbone, which is often utilized in the synthesis of bioactive molecules, including potential therapeutics for neurological and metabolic disorders.

The combination of these two compounds under CAS No. 2760892-88-2 highlights their synergistic potential in pharmaceutical research. Scientists are particularly interested in their ability to serve as chiral auxiliaries or intermediates in the synthesis of enantiomerically pure drugs. This is especially relevant given the growing demand for stereoselective synthesis in the pharmaceutical industry, where enantiopure compounds often exhibit superior efficacy and reduced side effects.

One of the most frequently searched questions regarding these compounds is: "What are the applications of (2S)-2-acetoxy-2-phenyl-acetic acid in drug discovery?" Research indicates that this compound is often employed in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other analgesics. Its phenylacetic acid moiety is a common pharmacophore in many active pharmaceutical ingredients (APIs), making it a versatile intermediate. Similarly, (3R,4S)-4-aminotetrahydropyran-3-ol is explored for its role in designing glycosidase inhibitors, which are relevant in diabetes and antiviral therapies.

From a synthetic chemistry perspective, the preparation of these compounds involves multi-step processes, often starting from readily available precursors. For instance, (2S)-2-acetoxy-2-phenyl-acetic acid can be synthesized via the esterification of (S)-mandelic acid, followed by acetylation. On the other hand, (3R,4S)-4-aminotetrahydropyran-3-ol is typically derived from the reduction and functionalization of pyran-based intermediates. Researchers are continually optimizing these synthetic routes to improve yields and enantiomeric purity, addressing another common query: "How to synthesize (3R,4S)-4-aminotetrahydropyran-3-ol with high enantioselectivity?"

The market for chiral compounds like (2S)-2-acetoxy-2-phenyl-acetic acid and (3R,4S)-4-aminotetrahydropyran-3-ol is expanding, driven by the pharmaceutical industry's focus on precision medicine and targeted therapies. Analysts predict a steady growth in demand for enantiomerically pure intermediates, particularly in regions with robust pharmaceutical manufacturing sectors, such as North America, Europe, and Asia-Pacific. Companies specializing in fine chemicals and custom synthesis are increasingly listing these compounds in their portfolios, catering to the needs of drug developers and academic researchers alike.

In addition to their pharmaceutical applications, these compounds are also studied in material science and agrochemistry. For example, derivatives of (2S)-2-acetoxy-2-phenyl-acetic acid have been investigated for their potential as liquid crystal precursors, while (3R,4S)-4-aminotetrahydropyran-3-ol analogs are explored for their bioactivity in crop protection. This multidisciplinary relevance further underscores their importance in modern chemical research.

To conclude, (2S)-2-acetoxy-2-phenyl-acetic acid and (3R,4S)-4-aminotetrahydropyran-3-ol (CAS No. 2760892-88-2) represent two intriguing compounds with broad applicability in drug development, chiral synthesis, and beyond. Their unique structural features and versatility make them valuable tools for researchers aiming to address current challenges in medicine and materials science. As the scientific community continues to uncover new uses for these molecules, their significance in both academic and industrial settings is expected to grow.

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Amadis Chemical Company Limited
(CAS:2760892-88-2)(2S)-2-acetoxy-2-phenyl-acetic acid;(3R,4S)-4-aminotetrahydropyran-3-ol
A1084727
清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):351.0/1336.0/2270.0